Fmoc-N-Me-Ile-OH
Overview
Description
Fmoc-N-Me-Ile-OH: , also known as fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine, is a derivative of the amino acid isoleucine. It is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group, allowing for the sequential addition of amino acids to form peptides.
Mechanism of Action
Target of Action
Fmoc-N-Me-Ile-OH is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups of amino acids, which play a crucial role in the formation of peptide bonds .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a base-labile protecting group . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It is used to protect the amine groups of amino acids during the formation of peptide bonds, preventing unwanted side reactions . After the peptide bond formation, the Fmoc group is removed, allowing the next amino acid to be added .
Pharmacokinetics
Its solubility in dimethylformamide (dmf) is an important property for its use in peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptide bonds without unwanted side reactions . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Action Environment
The action of this compound is influenced by the reaction conditions in peptide synthesis . The use of piperidine in DMF for Fmoc group removal is a common practice . The reaction temperature and the pH of the solution can also influence the efficiency of the Fmoc group removal . The compound should be stored at a temperature between 2-30°C .
Biochemical Analysis
Biochemical Properties
Fmoc-N-Me-Ile-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during this process. The exact nature of these interactions depends on the specific context of the peptide synthesis.
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis . By facilitating the formation of peptides, it indirectly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis . It protects the amine group of an amino acid during the synthesis process, preventing unwanted reactions. The Fmoc group can be removed under basic conditions, allowing the peptide chain to continue growing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly during the course of a peptide synthesis reaction . The stability and degradation of this compound would depend on the specific conditions of the reaction, including the pH and the presence of other reactants .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and other biomolecules during this process. The specific details of these interactions and their effects on metabolic flux or metabolite levels would depend on the context of the peptide synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be primarily related to its role in peptide synthesis
Subcellular Localization
The subcellular localization of this compound would depend on the context of the peptide synthesis process . It could potentially be localized to any compartment or organelle where peptide synthesis is taking place.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine typically involves the protection of the amino group of N-methyl-L-isoleucine with the fluorenylmethyloxycarbonyl group. This can be achieved using fluorenylmethyloxycarbonyl chloride or fluorenylmethyloxycarbonyl succinimidyl carbonate under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane.
Industrial Production Methods: In industrial settings, the synthesis of fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine may involve the use of automated peptide synthesizers. These machines facilitate the repetitive cycles of deprotection and coupling required for peptide synthesis. The use of solid-phase synthesis techniques allows for the efficient production of large quantities of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions: Fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine primarily undergoes reactions related to peptide synthesis. These include:
Coupling: The free amino group can react with activated carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Major Products: The primary products of these reactions are peptides with the desired sequence of amino acids. The fluorenylmethyloxycarbonyl group is removed as a byproduct during deprotection .
Scientific Research Applications
Fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: It is used as a building block for the synthesis of peptides and proteins, which are essential for studying biological processes and developing therapeutic agents.
Drug Development: Peptides synthesized using fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine can be used as drug candidates for various diseases.
Comparison with Similar Compounds
Fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine is similar to other fluorenylmethyloxycarbonyl-protected amino acids, such as:
- Fluorenylmethyloxycarbonyl-N-methyl-L-alanine
- Fluorenylmethyloxycarbonyl-N-methyl-L-leucine
- Fluorenylmethyloxycarbonyl-N-methyl-L-valine
Uniqueness: The uniqueness of fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine lies in its specific side chain and stereochemistry, which can influence the properties and biological activity of the resulting peptides .
Properties
IUPAC Name |
(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIOLCJHRZWOLS-XOBRGWDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572729 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138775-22-1 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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